tert-Butyl 6-methoxy-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 6-methoxy-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of tert-Butyl 6-methoxy-1H-indazole-1-carboxylate typically involves the formation of the indazole core followed by functionalization. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 6-methoxy-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 6-methoxy-1H-indazole-1-carboxylate has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Biology: Studies have investigated its potential as an inhibitor of specific enzymes and receptors.
Medicine: Research has focused on its anticancer and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-methoxy-1H-indazole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indazole core can bind to active sites, inhibiting the function of specific proteins involved in disease pathways. This interaction can lead to the modulation of signaling pathways, ultimately exerting therapeutic effects .
Comparison with Similar Compounds
tert-Butyl 6-methoxy-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:
- tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
These compounds share similar structural motifs but differ in their functional groups, leading to variations in their chemical reactivity and biological activity .
Biological Activity
tert-Butyl 6-methoxy-1H-indazole-1-carboxylate is an indazole derivative that has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound is characterized by a fused benzene and pyrazole ring structure, with a methoxy group that enhances its reactivity and biological interactions. Research indicates that it may play a significant role in enzyme inhibition and receptor modulation, influencing various cellular processes.
- Molecular Formula : C12H15N3O3
- Molecular Weight : Approximately 247.27 g/mol
- Structure : The compound features a tert-butyl group and a methoxy group at the 6-position of the indazole ring, contributing to its unique chemical properties and biological activities.
Enzyme Inhibition
Research has shown that this compound exhibits significant enzyme inhibition properties. Notably, it has been studied for its interactions with cytochrome P450 enzymes, particularly CYP1A2, which are crucial for drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially enhancing or reducing their efficacy .
Cellular Effects
The compound influences various cell signaling pathways, notably the MAPK/ERK pathway. This modulation can affect cell proliferation and differentiation, making it a candidate for further exploration in cancer therapeutics. Studies have indicated that it may alter gene expression profiles associated with these pathways .
Study on Enzymatic Activity
A study evaluating the inhibitory effects of this compound on specific enzymes demonstrated an IC50 value of approximately 69.1 nM against FGFR1, indicating potent enzymatic inhibition . This suggests its potential as a therapeutic agent in conditions where FGFR signaling is dysregulated.
Interaction with Receptors
In another study, the compound was assessed for its binding affinity to various receptors involved in cancer progression. The results indicated that it could effectively inhibit receptor activity, leading to reduced tumor cell viability in vitro .
The mechanism through which this compound exerts its biological effects primarily involves:
- Inhibition of Cytochrome P450 Enzymes : By inhibiting these enzymes, the compound alters the metabolism of other drugs, which can have significant clinical implications.
- Modulation of Signaling Pathways : Its ability to influence pathways like MAPK/ERK contributes to its effects on cell growth and differentiation.
Comparative Analysis
To better understand the uniqueness of this compound within its class of compounds, a comparison with similar indazole derivatives is presented below:
Compound Name | Structure | Biological Activity | IC50 (nM) |
---|---|---|---|
This compound | Structure | Enzyme inhibition (CYP1A2) | 69.1 |
tert-Butyl 6-amino-1H-indazole-1-carboxylate | Structure | Antiproliferative effects | <4.0 |
tert-Butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylate | Structure | Various biological activities | Varies |
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
tert-butyl 6-methoxyindazole-1-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-11-7-10(17-4)6-5-9(11)8-14-15/h5-8H,1-4H3 |
InChI Key |
LEPRUPSSOLRUHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)OC)C=N1 |
Origin of Product |
United States |
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